2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(6-Methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound combining a tetrahydroisoquinoline scaffold with a 6-methoxypyridine-3-carbonyl substituent. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets such as ion channels, enzymes, and neurotransmitter receptors .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-7-6-13(10-17-15)16(19)18-9-8-12-4-2-3-5-14(12)11-18/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBLIDBPMFNTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxypyridine derivative, followed by the formation of the tetrahydroisoquinoline core. The key steps include:
Methoxypyridine Derivative Synthesis: This can be achieved through the methoxylation of pyridine derivatives using reagents such as methanol and a suitable catalyst.
Formation of the Tetrahydroisoquinoline Core: This step often involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group and other substituents on the pyridine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Industrial Chemistry: It is employed in the development of new materials and catalysts, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological functions.
Comparison with Similar Compounds
Table 2: Analytical Signatures of Key Derivatives
| Compound | IR (C≡N) | ¹H NMR (Key Signals) | ¹³C NMR (Carbonyl) |
|---|---|---|---|
| 2-(2-Methoxyphenyl)-THIQ-carbonitrile | 2210 cm⁻¹ | δ 6.8–7.3 (Ar-H) | N/A |
| Target Compound | ~1680 cm⁻¹* | δ 8.1–8.4 (Pyridine-H) | ~170 ppm |
| 6,7-Dimethoxy-THIQ (6c) | N/A | δ 3.8 (OCH₃), 6.5–6.7 (Ar-H) | N/A |
*Predicted carbonyl stretch for pyridine-3-carbonyl.
Biological Activity
The compound 2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline (referred to as THIQ ) is a derivative of tetrahydroisoquinoline that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and research findings related to its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 255.29 g/mol
- CAS Number : Not widely documented, but related compounds can be referenced for synthesis.
THIQ derivatives are known to interact with various biological targets, including:
- Monoamine Oxidase Inhibition : THIQ has been studied for its potential as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which may have implications for treating neurodegenerative diseases like Parkinson's disease .
- Antioxidant Activity : Research indicates that THIQ exhibits antioxidant properties, contributing to the reduction of oxidative stress in cellular environments. This is particularly relevant in neuroprotective contexts where oxidative damage is a concern .
1. Neuroprotective Effects
Studies have demonstrated that THIQ can protect neuronal cells from apoptosis induced by oxidative stress. This effect is mediated through the modulation of signaling pathways involved in cell survival and apoptosis.
2. Antimicrobial Properties
THIQ and its derivatives have shown moderate antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance this activity .
3. Anticancer Potential
Preliminary studies indicate that THIQ may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation is under investigation.
Table 1: Summary of Biological Activities of THIQ Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
